molecular formula C8H6Cl2 B1197034 2,6-Dichlorostyrene CAS No. 28469-92-3

2,6-Dichlorostyrene

Cat. No.: B1197034
CAS No.: 28469-92-3
M. Wt: 173.04 g/mol
InChI Key: YJCVRMIJBXTMNR-UHFFFAOYSA-N
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Description

2,6-Dichlorostyrene is an organic compound with the molecular formula C8H6Cl2. It is a derivative of styrene, where two chlorine atoms are substituted at the 2 and 6 positions of the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dichlorostyrene can be synthesized through various methods. One common method involves the dehydrohalogenation of 2,6-dichlorophenylethyl chloride using a strong base such as potassium hydroxide. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions .

Industrial Production Methods: In industrial settings, this compound is often produced via the chlorination of styrene followed by dehydrochlorination. The process involves the use of chlorine gas and a catalyst to achieve the chlorination, followed by the removal of hydrogen chloride to yield the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dichlorostyrene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,6-Dichlorostyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-dichlorostyrene primarily involves its reactivity due to the presence of the vinyl group and the electron-withdrawing chlorine atoms. These features make it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as nucleophilic substitution or polymerization .

Comparison with Similar Compounds

    2,4-Dichlorostyrene: Another dichlorinated derivative of styrene, differing in the positions of the chlorine atoms.

    2,6-Dichlorotoluene: Similar structure but with a methyl group instead of the vinyl group.

Uniqueness: 2,6-Dichlorostyrene is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the properties of the polymers derived from it. This makes it particularly valuable in applications requiring specific refractive index properties .

Properties

IUPAC Name

1,3-dichloro-2-ethenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H6Cl2/c1-2-6-7(9)4-3-5-8(6)10/h2-5H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCVRMIJBXTMNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

30350-14-2
Record name Poly(2,6-dichlorostyrene)
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DSSTOX Substance ID

DTXSID7073141
Record name 2,6-Dichlorostyrene
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Molecular Weight

173.04 g/mol
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CAS No.

28469-92-3
Record name 2,6-Dichlorostyrene
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Record name 2,6-Dichlorostyrene
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Record name 28469-92-3
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Record name 2,6-Dichlorostyrene
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Record name 2,6-dichlorostyrene
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Record name 2,6-DICHLOROSTYRENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,6-Dichlorostyrene influence its ability to form copolymers?

A1: The presence of chlorine atoms at the 2 and 6 positions of the styrene ring in this compound introduces steric hindrance. [] This steric effect influences its reactivity during copolymerization reactions. For instance, compared to styrene, this compound copolymerizes with butadiene at a slower rate. [] Furthermore, when copolymerized with maleic anhydride and its derivatives, this compound tends to form alternating copolymers, indicating a preference for cross-propagation rather than homopolymerization. [] This alternating arrangement is attributed to the formation of charge-transfer complexes between the monomers. []

Q2: What are the thermal properties of polymers incorporating this compound?

A2: Copolymers incorporating this compound generally exhibit enhanced thermal stability compared to their corresponding homopolymers. [, ] For example, while homopolymers of chlorinated styrenes decompose via a one-step mechanism, their copolymers with maleic anhydride demonstrate a two-step decomposition process, suggesting higher thermal resistance. [] This improved thermal stability is valuable for applications requiring materials capable of withstanding elevated temperatures.

Q3: What insights into the molecular structure of this compound have been gained through computational chemistry?

A3: Computational studies utilizing MP2 and DFT levels of theory with various basis sets reveal that this compound adopts a nonplanar geometry. [] This nonplanarity arises from the steric repulsion between the bulky chlorine atoms and the hydrogen atoms on the vinyl group. [] Furthermore, theoretical calculations of the vinyl-phenyl torsion barrier provide insights into the energetic factors governing the molecule's conformational preferences. []

Q4: Are there any analytical methods used to study this compound and its copolymers?

A4: Several analytical techniques are employed to characterize this compound and its copolymers. Gas chromatography proves effective in determining the presence and concentration of this compound isomers in workplace air. [] For analyzing copolymers, techniques like chlorine content analysis are used to determine the copolymer composition and reactivity ratios of the monomers. [] Additionally, thermogravimetric analysis is employed to investigate the thermal stability of the resulting polymers. [, ]

Q5: How does the presence of complexing agents affect the copolymerization behavior of this compound?

A5: Research indicates that the presence of complexing agents, such as ZnCl2 or AlCl3, can significantly influence the reactivity ratios of this compound during copolymerization. [] Specifically, when copolymerized with monomers that do not form complexes with these agents, such as this compound itself, the reactivity ratio of this compound (r2) generally decreases. [] This altered reactivity is attributed to the influence of complexing agents on the reactivity of the propagating radicals. []

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